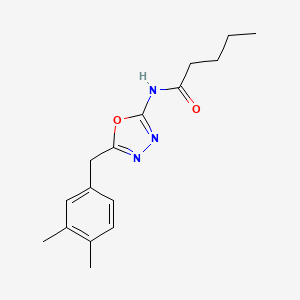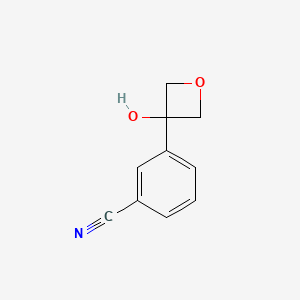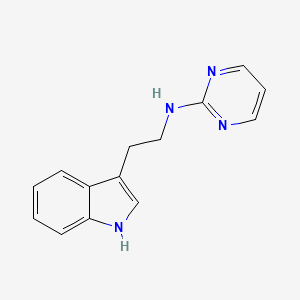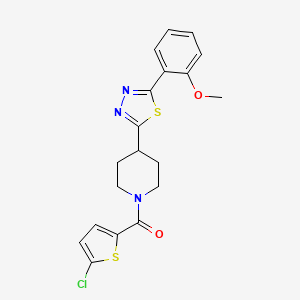
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of thiophene, thiadiazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Moiety: Starting with a chlorinated thiophene derivative.
Synthesis of the Thiadiazole Ring: Utilizing a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid.
Piperidine Introduction: Coupling the thiadiazole intermediate with a piperidine derivative under appropriate conditions.
Final Coupling: Combining the thiophene and piperidine-thiadiazole intermediates through a carbonylation reaction.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to ensure scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chlorinated thiophene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.
Biology
In biological research, the compound might be investigated for its potential as a pharmacophore, contributing to the development of new drugs or bioactive molecules.
Medicine
Medicinal applications could include exploring its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties.
Industry
Industrial applications might involve its use in the development of advanced materials, such as polymers or electronic components, due to its structural diversity.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
- (5-Chlorothiophen-2-yl)(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(4-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The presence of the 2-methoxyphenyl group in (5-Chlorothiophen-2-yl)(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.
特性
CAS番号 |
1170242-77-9 |
|---|---|
分子式 |
C19H18ClN3O2S2 |
分子量 |
420.0 g/mol |
IUPAC名 |
(5-chlorothiophen-2-yl)-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-25-14-5-3-2-4-13(14)18-22-21-17(27-18)12-8-10-23(11-9-12)19(24)15-6-7-16(20)26-15/h2-7,12H,8-11H2,1H3 |
InChIキー |
GIKAAHVEHGPVIW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
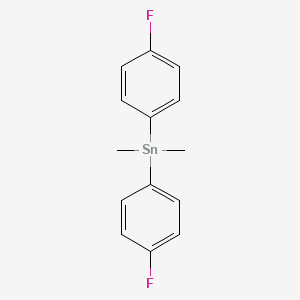
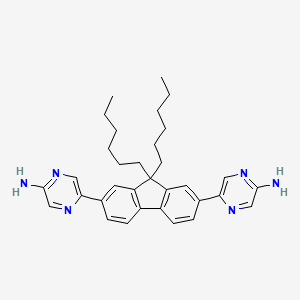
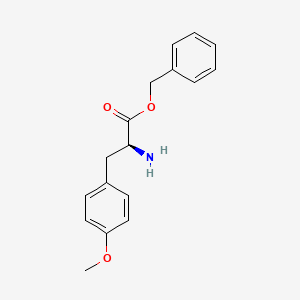
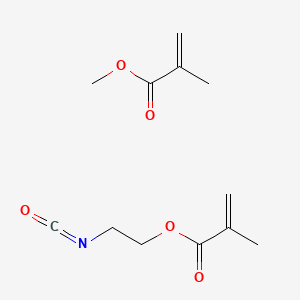
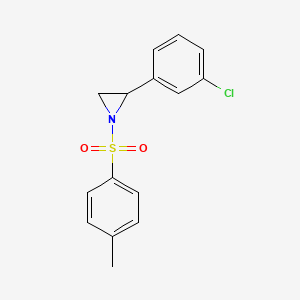
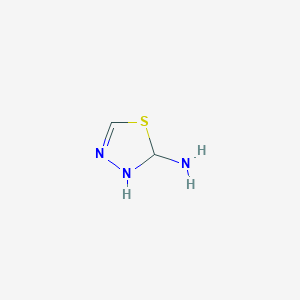
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
